

An In-depth Technical Guide on 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(3-Fluorophenyl)benzonitrile**

Cat. No.: **B059359**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental molecular characteristics of **2-(3-Fluorophenyl)benzonitrile**, with a focus on its molecular weight. The information is presented to be a valuable resource for professionals in research and development.

Molecular Identity and Structure

2-(3-Fluorophenyl)benzonitrile is an aromatic organic compound. Its structure consists of a benzonitrile moiety where the hydrogen at the 2-position is substituted with a 3-fluorophenyl group.

Quantitative Molecular Data

The precise determination of molecular weight is fundamental in chemical synthesis and analysis. The table below summarizes the key quantitative data for **2-(3-Fluorophenyl)benzonitrile**.

Parameter	Value	Reference
Molecular Formula	C ₁₃ H ₈ FN	PubChem[1]
Molar Mass	197.21 g/mol	PubChem[1]
Monoisotopic Mass	197.064077422 Da	PubChem[1]

Table 1: Key molecular weight and formula data for **2-(3-Fluorophenyl)benzonitrile**.

The molar mass is calculated based on the standard atomic weights of the constituent elements, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

To provide a foundational understanding, the standard atomic weights of the elements constituting **2-(3-Fluorophenyl)benzonitrile** are detailed in the table below.

Element	Symbol	Standard Atomic Weight (Da)
Carbon	C	[12.0096, 12.0116]
Hydrogen	H	[1.00784, 1.00811] [2] [3]
Fluorine	F	18.9984032
Nitrogen	N	[14.00643, 14.00728] [4] [5]

Table 2: Standard atomic weights of the constituent elements.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following is a generalized protocol for the determination of the molecular weight of **2-(3-Fluorophenyl)benzonitrile** using electrospray ionization mass spectrometry (ESI-MS), a common technique in drug discovery and development.

Objective: To experimentally verify the molecular weight of **2-(3-Fluorophenyl)benzonitrile**.

Materials:

- **2-(3-Fluorophenyl)benzonitrile** sample
- High-purity solvent (e.g., acetonitrile or methanol)
- Volumetric flasks and pipettes

- Mass spectrometer with an ESI source

Methodology:

- Sample Preparation:

- Accurately weigh a small amount of **2-(3-Fluorophenyl)benzonitrile**.
- Dissolve the sample in the chosen high-purity solvent to a final concentration of approximately 1 μ g/mL.
- Ensure the sample is fully dissolved. Sonication may be used if necessary.

- Instrument Setup:

- Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.
- Set the ESI source to positive ion mode.
- Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal.

- Data Acquisition:

- Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 μ L/min).
- Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-300).
- The expected protonated molecule $[M+H]^+$ for **2-(3-Fluorophenyl)benzonitrile** would have an m/z of approximately 198.22.

- Data Analysis:

- Process the acquired spectrum to identify the peak corresponding to the protonated molecule.

- Compare the experimentally determined m/z value with the theoretically calculated value.
- The high-resolution mass measurement should align with the calculated exact mass of the protonated species.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of information for determining the molecular weight and a typical experimental workflow.

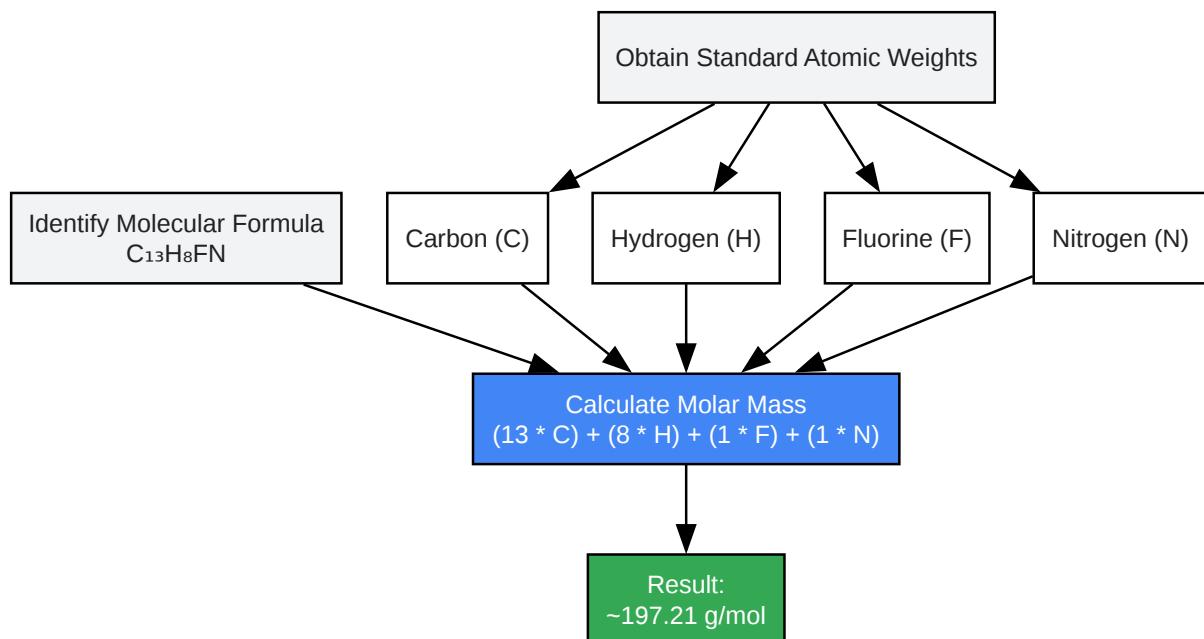


Diagram 1: Molecular Weight Calculation Logic

[Click to download full resolution via product page](#)

Diagram 1: Logic for molecular weight calculation.

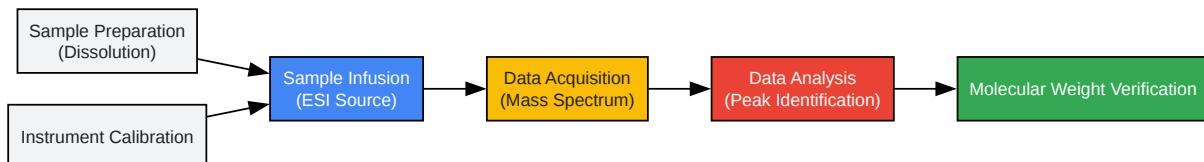


Diagram 2: Mass Spectrometry Workflow

[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Fluorophenyl)benzonitrile | C13H8FN | CID 1393396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrogen - Wikipedia [en.wikipedia.org]
- 3. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrogen - Wikipedia [en.wikipedia.org]
- 5. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2-(3-Fluorophenyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b059359#2-3-fluorophenyl-benzonitrile-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com